Physicochemical Comparison: Cyclopentene vs. Cyclohexene Ring in Pent-4-enoate Esters
The target compound differs from its cyclohexene analog (CAS 645421-46-1) in key physicochemical parameters that influence solubility, membrane permeability, and steric interactions. The cyclopentene ring in 645421-49-4 results in a lower molecular weight (206.28 vs. 220.31 g/mol) and a slightly lower XLogP (2.9 vs. 3.2) compared to the cyclohexene analog [1]. This difference in lipophilicity can affect partitioning behavior in biphasic reactions or biological assays, while the reduced molecular complexity (276 vs. 289) may facilitate easier synthetic handling and purification [1].
| Evidence Dimension | Physicochemical Properties (MW, XLogP, Complexity) |
|---|---|
| Target Compound Data | MW: 206.28 g/mol; XLogP3: 2.9; Complexity: 276; PSA: 26.3 Ų |
| Comparator Or Baseline | (3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate (CAS 645421-46-1): MW: 220.31 g/mol; XLogP: 3.2; Complexity: 289; PSA: 26.3 Ų |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔXLogP = -0.3; ΔComplexity = -13 |
| Conditions | Computed properties from PubChem and Chem960 databases |
Why This Matters
The lower molecular weight and lipophilicity of 645421-49-4 may favor its selection for applications where lower membrane retention or faster clearance is desired in medicinal chemistry contexts.
- [1] PubChem. (2026). 3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate (CID 71379626). National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
